molecular formula C16H10O7 B162292 Benzophenone-2,4,5-tricarboxylic Acid CAS No. 135989-69-4

Benzophenone-2,4,5-tricarboxylic Acid

Cat. No. B162292
M. Wt: 314.25 g/mol
InChI Key: OGQPSIOWWYARAZ-UHFFFAOYSA-N
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Description

Benzophenone-2,4,5-tricarboxylic acid is a chemical compound with the molecular formula C15H9O6 . It is a benzophenone derivative and belongs to the class of aromatic carboxylic acids . It is commonly used in the synthesis of polymers and as a building block for various organic compounds .


Molecular Structure Analysis

The molecular structure of Benzophenone-2,4,5-tricarboxylic Acid consists of 16 carbon atoms, 10 hydrogen atoms, and 7 oxygen atoms . The exact mass is 314.04265265 g/mol . The compound has a complexity of 507 and a topological polar surface area of 129 Ų .


Physical And Chemical Properties Analysis

Benzophenone-2,4,5-tricarboxylic Acid has a molecular weight of 314.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Anti-Malarial Agents Development

Benzophenone derivatives, specifically [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenones, have been identified as novel leads for anti-malarial agents. A study by Wiesner et al. (2003) highlighted that the acyl residue at the 2-amino group of the benzophenone core structure is crucial for its efficacy, with certain derivatives displaying significant potency against multi-drug resistant Plasmodium falciparum strains (Wiesner et al., 2003).

Photosensitizing Properties

Research by Placzek et al. (2013) explored the photosensitizing properties of various benzophenone derivatives. Their findings indicate that minor structural changes in benzophenone molecules can lead to significant differences in phototoxic characteristics, which is crucial for developing photoprotective agents (Placzek et al., 2013).

UV-Filter Metabolism and Environmental Impact

Watanabe et al. (2015) studied the metabolism of Benzophenone-3 (a related compound) by liver microsomes and its estrogenic and anti-androgenic activities. This research is relevant to understanding the environmental and health impacts of benzophenone derivatives in ecosystems and human health (Watanabe et al., 2015).

Hybrid Material for Magnetism

Hu et al. (2009) utilized a benzophenone derivative, benzophenone-2,4'-dicarboxylate, as a polytopic linker in the creation of laminar inorganic-organic hybrid materials. These materials, exhibiting single-chain magnet behavior, have potential applications in materials science and magnetism (Hu et al., 2009).

Antibacterial Applications

A study by Ranganatha et al. (2014) synthesized various 4-hydroxy benzophenones and evaluated their antibacterial activities. These compounds demonstrated significant bacterial growth inhibition, highlighting the potential for benzophenone derivatives in pharmaceutical applications (Ranganatha et al., 2014).

Cotton Finishing and UV Protection

Research by Hou and Sun (2013) explored the use of Benzophenone tetracarboxylic acid for multifunctional finishing of cotton. This application provided wrinkle-free and UV protective functions, demonstrating the versatility of benzophenone derivatives in textile industry applications (Hou & Sun, 2013).

Photocrosslinking in Biology

Chin et al. (2002) developed a method for the in vivo incorporation of benzophenone into proteins in Escherichia coli. This technique has applications in studying protein interactions and bioconjugation in biological research (Chin et al., 2002).

Safety And Hazards

Benzophenone-2,4,5-tricarboxylic Acid may cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . Avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

5-benzoylbenzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPSIOWWYARAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468021
Record name 5-Benzoylbenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone-2,4,5-tricarboxylic Acid

CAS RN

135989-69-4
Record name 5-Benzoylbenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzophenone-2,4,5-tricarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NS Allen, M Edge, J Daniels, D Royall - Polymer degradation and Stability, 1998 - Elsevier
Colour measurements and doping experiments on polyethylene terephthalate (PET) show that the compounds in crude terephthalic acid which cause the yellow colour of derived PET …
Number of citations: 40 www.sciencedirect.com
LM Amundson, VA Gallardo, NR Vinueza… - Energy & …, 2012 - ACS Publications
A tandem mass spectrometric method using a commercial linear quadrupole ion trap (LQIT) mass spectrometer and another LQIT coupled with a Fourier transform ion cyclotron …
Number of citations: 19 pubs.acs.org
JL Hallman, RA Bartsch - The Journal of Organic Chemistry, 1991 - ACS Publications
The absorption maximum of D was 580 nm and was quite different from that of the corresponding 1, 4-analogue A, Xm „505 nm. This means that both terminal sites of the acyclic radical …
Number of citations: 33 pubs.acs.org
JF Lohier, K Wright, C Peggion, F Formaggio… - Tetrahedron, 2006 - Elsevier
The N α -Boc and N α -Fmoc protected derivatives of 2-amino-2,3-dihydro-1H-cyclopenta[b]anthracene-2-carboxylic acid (antAib), a novel fluorescent, achiral, α-amino acid, rigid …
Number of citations: 24 www.sciencedirect.com
N Campbell, HF Andrew - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary Hückel's (4n + 2) rule for aromaticity applies only to planar, monocyclic hydrocarbons, but attempts have been made to extend it to bicyclic and polycyclic …
Number of citations: 6 www.sciencedirect.com
JL Hallman - 1991 - Texas Tech University
Number of citations: 2

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